Product packaging for N-Methyl Cyclophosphamide(Cat. No.:CAS No. 22089-17-4)

N-Methyl Cyclophosphamide

Cat. No.: B193347
CAS No.: 22089-17-4
M. Wt: 275.11 g/mol
InChI Key: GTSZJFSUYZICDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Nitrogen Mustard Prodrugs and Oxazaphosphorines

The development of nitrogen mustard-based chemotherapy originated from the observation of the cytotoxic effects of sulfur mustard during World War I. biointerfaceresearch.com In 1942, researchers discovered the anticancer potential of nitrogen mustards, which were found to be more stable than their sulfur counterparts. mdpi.com This led to the development of the first nitrogen mustard agent, mechlorethamine, which gained FDA approval in 1949. biointerfaceresearch.com

The core challenge with early nitrogen mustards was their high reactivity and lack of selectivity, leading to significant toxicity. This prompted the development of prodrugs, which are chemically stable transport forms that are enzymatically activated within the body, ideally with greater specificity towards cancer cells. scispace.comscispace.com This "transport form/active form" principle was a key driver in the synthesis of oxazaphosphorine cytostatics like cyclophosphamide (B585). scispace.comscispace.com

Cyclophosphamide, synthesized as a cyclic N-phosphorylation product of nor-nitrogen mustard, was designed with the initial hypothesis that cancer cells possessed high levels of phosphamidase enzymes that would cleave the phosphorus-nitrogen (P-N) bond, releasing the active nitrogen mustard selectively at the tumor site. scispace.com While this initial hypothesis about the activation mechanism proved to be incorrect, cyclophosphamide, approved by the FDA in 1959, became a highly successful anticancer drug due to its unique metabolic activation pathway. mdpi.comfupress.net

The development of oxazaphosphorines, including cyclophosphamide and its analogue ifosfamide (B1674421), represented a significant step forward in creating alkylating agents with an improved therapeutic index. scispace.comscispace.com

Rationale for Developing N-Methylated Cyclophosphamide Derivatives

The development of N-methylated cyclophosphamide derivatives stems from the broader strategy in medicinal chemistry of modifying bioactive molecules to enhance their properties. researchgate.net The introduction of a methyl group can influence a drug's metabolic stability, and in the case of cyclophosphamide, it was explored as a way to create prodrugs that undergo oxidative N-demethylation to release the active alkylating agent. nih.gov

Research into N-methylated derivatives aimed to create chemically stable compounds that would be activated by hepatic microsomal P-450 enzymes. nih.gov This approach sought to design prodrugs of 4-hydroxycyclophosphamide (B600793), the key activated intermediate in cyclophosphamide's metabolic pathway. nih.govnih.gov The rationale was to potentially alter the drug's spectrum of activity and efficacy against different types of cancer cells. nih.gov

Overview of Academic Research Perspectives on N-Methyl Cyclophosphamide

Academic research has investigated this compound as an analog of cyclophosphamide, focusing on its potential as an inhibitor of protein kinases involved in tumor growth. biosynth.com Studies have explored its synthesis and its role as a prodrug that requires metabolic activation. nih.gov

For instance, research has been conducted on N-methyl-4-(alkylthio)cyclophosphamide derivatives as chemically stable prodrugs. nih.gov These compounds were designed to undergo N-demethylation via hepatic microsomes, leading to the formation of the active alkylating species. osti.gov One such derivative, N-methyl-4-(diethyldithiocarbamoyl)cyclophosphamide, demonstrated significant in vitro cytotoxicity against various human tumor cell lines, particularly leukemia and small cell lung cancer. osti.gov

Further research has highlighted that the placement of different functional groups at the 4-position of N-methyl-hydroxycyclophosphamide can significantly alter its spectrum of activity, leading to new types of cyclophosphamide-based prodrugs with different antitumor profiles. nih.gov

Data Tables

Table 1: Key Compounds in the Development of this compound

Compound NameClassKey Feature
Nitrogen Mustard Alkylating AgentEarly cytotoxic agent, highly reactive. biointerfaceresearch.com
Cyclophosphamide OxazaphosphorineProdrug requiring metabolic activation.
Ifosfamide OxazaphosphorineAnalogue of cyclophosphamide. biointerfaceresearch.com
4-Hydroxycyclophosphamide Cyclophosphamide MetaboliteKey activated intermediate. nih.gov
This compound Cyclophosphamide DerivativeAnalogue with a methyl group on the nitrogen. biosynth.com
N-methyl-4-(diethyldithiocarbamoyl)cyclophosphamide This compound DerivativeProdrug with demonstrated in vitro cytotoxicity. osti.gov

Table 2: Timeline of Key Developments

YearEventSignificance
1942 Discovery of anticancer effects of nitrogen mustards. mdpi.comPaved the way for nitrogen mustard-based chemotherapy.
1949 FDA approval of Mechlorethamine. biointerfaceresearch.comFirst nitrogen mustard agent for clinical use.
1959 FDA approval of Cyclophosphamide. mdpi.comfupress.netIntroduction of a highly successful oxazaphosphorine prodrug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Cl2N2O2P B193347 N-Methyl Cyclophosphamide CAS No. 22089-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis(2-chloroethyl)-3-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Cl2N2O2P/c1-11-5-2-8-14-15(11,13)12(6-3-9)7-4-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSZJFSUYZICDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCOP1(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944716
Record name 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22089-17-4
Record name 2H-1,3,2-Oxazaphosphorine, tetrahydro-2-(bis(2-chloroethyl)amino)-3-methyl-, 2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-chloroethyl)amino]-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Methyl Cyclophosphamide and Its Analogs

General Synthetic Routes for Oxazaphosphorine Derivatives

The synthesis of the core oxazaphosphorine ring is a fundamental step in the preparation of cyclophosphamide (B585) and its analogs. A common and established method involves the reaction of a suitable amino alcohol with phosphorus oxychloride (POCl₃) to form a cyclic phosphoramidic chloride intermediate. This intermediate is then reacted with a nucleophile, such as an amine, to complete the oxazaphosphorine structure.

One widely used method for synthesizing cyclophosphamide involves treating bis(2-hydroxyethyl)amine with thionyl chloride (SOCl₂) in chloroform, followed by reaction with phosphorus oxychloride in the presence of pyridine. The resulting product is then reacted with 3-aminopropanol to yield cyclophosphamide. gpatindia.com

A versatile approach for creating a variety of oxazaphosphorine derivatives is the cyclic condensation of bis(2-chloroethyl)amino phosphoryl dichloride with a substituted amino alcohol. tandfonline.com For instance, new 2-[bis(2-chloroethyl)amino)]-7-methoxyl-3-alkyl-4-methyl-1,3,2-benzoxazaphosphorin-2-oxides have been synthesized through this condensation method. tandfonline.com

Another strategy involves a three-component domino reaction to produce novel spirooxindole-fused phosphorous heterocycle derivatives. researchgate.net Furthermore, the reaction of dialkylchlorophosphites with β-aldiminoalcohols offers an efficient route to cyclic aminophosphonic acids, which are precursors to 1,4,3-oxazaphosphorine derivatives. tandfonline.com

The synthesis of chiral 1,4,2-oxazaphosphinanes can be achieved via a three-component Kabachnik-Fields reaction of 2-aminophenol, diphenyl H-phosphonate, and various carbonyl compounds, resulting in high yields of the desired heterocyclic products. researchgate.net

Starting Materials Key Reagents Product Type Reference
Bis(2-hydroxyethyl)amine, 3-aminopropanolSOCl₂, POCl₃, PyridineCyclophosphamide gpatindia.com
Bis(2-chloroethyl)amino phosphoryl dichloride, Substituted amino alcohol-2-[bis(2-chloroethyl)amino)]-1,3,2-benzoxazaphosphorin-2-oxides tandfonline.com
2-Aminophenol, Diphenyl H-phosphonate, Carbonyl compounds-Chiral 1,4,2-oxazaphosphinanes researchgate.net
Dialkylchlorophosphites, β-aldiminoalcohols-Cyclic aminophosphonic acids (precursors to 1,4,3-oxazaphosphorines) tandfonline.com

Specific Synthesis of N-Methylated Cyclophosphamide Structures

The introduction of a methyl group at the exocyclic nitrogen atom of the oxazaphosphorine ring is a key modification that can significantly alter the biological properties of cyclophosphamide. The synthesis of N-methylated cyclophosphamide analogs often follows the general synthetic routes for oxazaphosphorines, with the use of N-methylated starting materials.

For example, N-methyl-4-(alkylthio)cyclophosphamide derivatives have been synthesized as chemically stable prodrugs. osti.gov These compounds are designed to undergo oxidative N-demethylation to release the active 4-hydroxycyclophosphamide (B600793). acs.org The synthesis of these N-methylated derivatives generally involves the use of N-methylated precursors in the cyclization reaction.

A study on the conformational distribution and relative configuration of diastereoisomeric 4,5-diphenyl-cyclophosphamides also included their N-methyl analogues, which were synthesized and analyzed using NMR and IR spectroscopy. tandfonline.com

Derivatization Strategies at the 4-Position and N-Substitution

Modification of the cyclophosphamide structure at the 4-position of the oxazaphosphorine ring and through N-substitution has been a focal point of research to develop analogs with improved therapeutic profiles.

4-Position Derivatization:

The introduction of various substituents at the 4-position can influence the stability and bioactivation of cyclophosphamide analogs. For instance, several N-methyl-4-(alkylthio)cyclophosphamide derivatives have been synthesized. osti.gov Among these, N-methyl-4-(diethyldithiocarbamoyl)cyclophosphamide demonstrated significant in vitro cytotoxicity. osti.gov The placement of a dithioester at the 4-position of N-methyl-hydroxycyclophosphamide has been shown to alter its spectrum of activity. nih.gov

The synthesis of 4-phenylcyclophosphamide has also been reported, with both cis and trans racemic isomers being prepared and characterized. acs.org

N-Substitution:

Substitution on the exocyclic nitrogen atom can impact the activation mechanism of cyclophosphamide analogs. acs.org The introduction of a methyl group, as discussed previously, is a common N-substitution. Additionally, the replacement of the sulfur atom with a nitrogen atom in the mustard group has been shown to lower toxicity. gpatindia.com The introduction of substituted phenyl groups or a benzimidazole (B57391) ring can also influence the oral availability and stability of the drug. gpatindia.com

Derivative Type Key Modification Example Compound Reference
4-Thio SubstitutedAlkylthio group at C4N-methyl-4-(propylthio)cyclophosphamide nih.gov
4-Thio SubstitutedDiethyldithiocarbamoyl group at C4N-methyl-4-(diethyldithiocarbamoyl)cyclophosphamide osti.gov
4-Aryl SubstitutedPhenyl group at C4cis- and trans-4-phenylcyclophosphamide acs.org
N-SubstitutedMethyl group on exocyclic nitrogenN-Methyl Cyclophosphamide tandfonline.com

Stereochemical Considerations in this compound Synthesis

The phosphorus atom in the oxazaphosphorine ring of cyclophosphamide is a chiral center, leading to the existence of two enantiomers, (R)- and (S)-cyclophosphamide. researchgate.net The synthesis of this compound and its analogs often results in a racemic mixture of these enantiomers.

Stereochemical investigations have been a significant aspect of cyclophosphamide research. fupress.net The reaction of dialkylchlorophosphites with β-aldiminoalcohols containing an asymmetric center can lead to the formation of a new chiral center at the 3-position of the oxazaphosphorine ring with high diastereoselectivity. tandfonline.com This results in a mixture of two diastereomers that differ only in the configuration at the phosphorus atom. tandfonline.com

The synthesis of novel chiral indolyl-oxazaphosphorines has been explored as precursors for the stereoselective synthesis of phosphorothioates. acs.org The reaction of these chiral precursors with a thymidine (B127349) derivative yielded phosphite (B83602) triesters with a high degree of stereoselectivity. acs.org

Furthermore, the conformational distribution and relative configuration of four diastereoisomeric pairs of 4,5-diphenyl-cyclophosphamides and their N-methyl analogues have been determined using NMR and IR spectroscopy, highlighting the importance of stereochemistry in the structure of these compounds. tandfonline.com While stereoselective syntheses have been developed, clinical use has generally involved the racemic mixture of cyclophosphamide. researchgate.net

Metabolic Activation Pathways of N Methyl Cyclophosphamide Prodrugs

Oxidative N-Demethylation by Cytochrome P450 Enzymes

The metabolic activation of N-Methyl cyclophosphamide (B585) derivatives commences with oxidative N-demethylation, a critical reaction catalyzed by the cytochrome P450 (CYP) enzyme system located predominantly in hepatic microsomes. This initial step is a prerequisite for the subsequent formation of the active alkylating metabolites. The process involves the removal of the methyl group from the nitrogen atom of the oxazaphosphorine ring.

Identification of Involved Cytochrome P450 Isoforms

The biotransformation of cyclophosphamide and its analogues is mediated by a specific set of CYP450 isoforms. For the parent compound, cyclophosphamide, several isoforms have been identified as having significant 4-hydroxylase activity, including CYP2A6, CYP2B6, CYP2C9, CYP2C18, CYP2C19, CYP3A4, and CYP3A5. Among these, CYP2B6 is considered the dominant enzyme in human liver for this reaction.

For N-methylated cyclophosphamide derivatives, studies indicate that the oxidative N-demethylation is also dependent on hepatic microsomal P-450 enzymes. Research on specific N-methyl-4-thio-substituted cyclophosphamide compounds has shown that their metabolism is enhanced in the presence of microsomes induced by phenobarbital (B1680315), a known inducer of the CYP2B family. This suggests a significant role for CYP2B6 in the initial N-demethylation step. The N-dechloroethylation of cyclophosphamide, a competing pathway, is primarily handled by CYP3A4 with a minor contribution from CYP2B6. It is plausible that these same enzyme families are involved in the metabolism of the N-methylated prodrug.

Table 1: Human Cytochrome P450 Isoforms Implicated in Cyclophosphamide Metabolism This table is based on data for the parent compound, cyclophosphamide, and provides a likely basis for the metabolism of its N-methylated analogue.

CYP IsoformRole in MetabolismReference
CYP2B6 Dominant role in 4-hydroxylation; contributes to N-dechloroethylation. Likely key in N-demethylation.
CYP3A4 Significant role in 4-hydroxylation; primary enzyme in N-dechloroethylation.
CYP2C9 Contributes to 4-hydroxylation.
CYP2C19 Contributes to 4-hydroxylation.
CYP2A6 Minor contribution to 4-hydroxylation.
CYP2C18 Contributes to 4-hydroxylation.
CYP3A5 Contributes to 4-hydroxylation.

Kinetic Studies of N-Demethylation

Detailed kinetic studies specifically for the N-demethylation of N-Methyl cyclophosphamide are not extensively documented in publicly available literature. However, kinetic data for the related metabolic steps of the parent compound, cyclophosphamide, and other N-demethylated drugs provide valuable context. For instance, the N-demethylation of dacarbazine (B1669748) by cDNA-expressed human P450 enzymes showed K_m values of 595 µM for CYP1A1 and 659 µM for CYP1A2. For cyclophosphamide itself, the dominant enzyme for activation, CYP2B6, exhibits a K_m of 4.9 µM and a V_max of 62.5 mol/min/mol P450 for its 4-hydroxylation.

Kinetic studies on ketamine, another drug that undergoes N-demethylation, showed that both CYP2B6 and CYP3A4 are involved. The significant impact of genetic polymorphisms, such as the CYP2B6*6 allele, on enzyme-substrate binding and catalytic activity highlights the potential for inter-individual variability in the metabolism of N-methylated compounds.

Generation of 4-Hydroxycyclophosphamide (B600793) and Aldophosphamide (B1666838) from N-Methylated Precursors

Following, or in concert with, N-demethylation, the cyclophosphamide molecule undergoes hydroxylation at the C4 position of the oxazaphosphorine ring, another reaction catalyzed by CYP450 enzymes. This step yields 4-hydroxycyclophosphamide, a key active metabolite. This metabolite exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide. These two intermediates are crucial transport forms that can readily diffuse from the liver into the bloodstream and subsequently enter target cells. The design of N-methyl-4-thio-substituted cyclophosphamide derivatives as prodrugs is based on the principle that oxidative N-demethylation is required to ultimately release 4-hydroxycyclophosphamide.

The activation mechanisms of N-substituted analogues like 3-methyl-4-hydroxycyclophosphamide show reaction kinetics that are qualitatively similar to the parent compound, involving ring-opening to the aldophosphamide intermediate.

Conversion to Phosphoramide (B1221513) Mustard: Enzymatic and Non-Enzymatic Pathways

Once inside cells, aldophosphamide decomposes to release the ultimate cytotoxic agent, phosphoramide mustard, and a second metabolite, acrolein. This conversion is a critical step for the drug's anticancer activity, as phosphoramide mustard is the metabolite responsible for forming DNA crosslinks.

This decomposition can occur via two primary routes:

Non-Enzymatic Pathway : Aldophosphamide can undergo a spontaneous chemical decomposition known as β-elimination. This reaction is catalyzed by ions such as phosphate (B84403) and bicarbonate. Studies have shown that the conversion of 4-hydroxycyclophosphamide to aldophosphamide can be the rate-limiting step and is subject to bifunctional catalysis by species like phosphate ions.

Enzymatic Pathway : More recent research suggests that in vivo, the conversion of aldophosphamide to phosphoramide mustard may be catalyzed by enzymes such as phosphodiesterases. This enzymatic cleavage results in the formation of phosphoramide mustard and 3-hydroxypropanal (B37111) (HPA) instead of acrolein.

A major competing pathway is the detoxification of aldophosphamide. The enzyme aldehyde dehydrogenase (ALDH), particularly ALDH1A1, can oxidize aldophosphamide to the inactive and non-toxic metabolite, carboxyphosphamide.

Formation of Secondary Metabolites from this compound Activation

The metabolic activation of this compound generates several secondary metabolites in addition to the primary cytotoxic agent, phosphoramide mustard.

Acrolein / 3-Hydroxypropanal (HPA) : These three-carbon aldehydes are formed concurrently with phosphoramide mustard from the breakdown of aldophosphamide. Acrolein is known to be a highly reactive and toxic molecule.

4-Ketocyclophosphamide : This inactive metabolite is formed by the dehydrogenation or oxidation of 4-hydroxycyclophosphamide.

Carboxyphosphamide : This is a major inactive urinary metabolite formed by the ALDH-catalyzed oxidation of aldophosphamide. It represents a significant detoxification pathway.

Chloroacetaldehyde : A neurotoxic metabolite that can be formed through a minor competing pathway involving N-dechloroethylation of the chloroethyl side chains, a reaction primarily catalyzed by CYP3A4.

The initial N-demethylation step itself would be expected to produce formaldehyde (B43269) as a byproduct, adding to the pool of secondary metabolites.

Table 2: Key Metabolites in the Activation of Cyclophosphamide Analogues

MetabolitePrecursorFormation PathwayActivityReference
4-HydroxycyclophosphamideThis compoundCYP450-mediated N-demethylation & 4-hydroxylationActive Intermediate
Aldophosphamide4-HydroxycyclophosphamideTautomerizationActive Intermediate
Phosphoramide MustardAldophosphamideβ-elimination or Enzymatic CleavageActive (Cytotoxic)
AcroleinAldophosphamideβ-eliminationSecondary (Toxic)
3-Hydroxypropanal (HPA)AldophosphamidePhosphodiesterase-mediated cleavageSecondary
4-Ketocyclophosphamide4-HydroxycyclophosphamideOxidation/DehydrogenationInactive
CarboxyphosphamideAldophosphamideALDH-mediated oxidationInactive
ChloroacetaldehydeThis compoundCYP450-mediated N-dechloroethylationSecondary (Toxic)

Molecular and Cellular Mechanism of Action in Preclinical Models

DNA Alkylation and Cross-Linking by Phosphoramide (B1221513) Mustard Metabolites

The principal mechanism of action of N-Methyl Cyclophosphamide's anticancer activity lies in the ability of its ultimate active metabolite, phosphoramide mustard, to function as a potent DNA alkylating agent. drugbank.comnih.gov This process is central to its therapeutic effect, leading to the disruption of DNA integrity and function. drugbank.comresearchgate.net

Formation of DNA Adducts

Following metabolic activation, phosphoramide mustard covalently binds to DNA bases, forming various adducts. nih.govnih.govosti.gov The primary target for this alkylation is the N7 position of guanine (B1146940). nih.govresearchgate.net This interaction can result in the formation of monoadducts, where a single alkyl group is attached to a guanine base. nih.gov One such adduct is N-[2-(N7-guaninyl)ethyl]-N-[2-hydroxyethyl]-amine (G-NOR-OH). nih.gov

Furthermore, the bifunctional nature of phosphoramide mustard allows it to react with two different guanine bases, leading to the formation of DNA cross-links. drugbank.comresearchgate.net These can be either intrastrand (linking two guanines on the same DNA strand) or interstrand (linking guanines on opposite strands of the DNA double helix). researchgate.netechemi.com The formation of N,N-bis[2-(N7-guaninyl) ethyl] amine (G-NOR-G) represents a key DNA-DNA cross-link. nih.gov Studies in rat ovarian granulosa cells have shown that the G-NOR-G DNA adduct is considered more cytotoxic and its formation increases with time and exposure concentration. nih.govnih.gov Research has also identified the formation of phosphoramide mustard-imidazole ring-opened deoxyguanosine complexes, indicating that the imidazole (B134444) ring of the alkylated guanine can open under physiological conditions. aacrjournals.org

Adduct TypeDescriptionKey Findings in Preclinical Models
Monoadducts Single alkyl group from phosphoramide mustard attached to a DNA base, primarily the N7 position of guanine.Detected in various cell types, including rat ovarian granulosa cells. nih.govnih.gov
Interstrand Cross-links (ICLs) Covalent linkage between two guanines on opposite DNA strands.Considered highly cytotoxic as they physically prevent the separation of DNA strands. frontiersin.org
Intrastrand Cross-links Covalent linkage between two guanines on the same DNA strand.Contribute to the overall DNA damage and cytotoxicity. researchgate.netechemi.com
Ring-opened Adducts The imidazole ring of the alkylated guanine undergoes fission.Observed at physiological pH, suggesting a complex pattern of DNA damage. aacrjournals.org

Impact on DNA Replication and Transcription

The formation of DNA adducts and cross-links by phosphoramide mustard has profound consequences for essential cellular processes. drugbank.comechemi.com These lesions physically obstruct the DNA template, hindering the progression of DNA and RNA polymerases. drugbank.comfrontiersin.org This blockage of DNA replication and transcription is a critical aspect of the compound's cytotoxic effect. echemi.comnih.gov

In preclinical models, the inhibition of DNA replication is particularly detrimental to rapidly dividing cells, which are a hallmark of cancer. echemi.comnih.gov Studies using lymphoblastoid cells have demonstrated that at lower concentrations of the active metabolite, DNA replication blockage is the primary trigger for apoptosis. nih.gov As the concentration increases, the inhibition of transcription also becomes a significant contributor to cell death. nih.gov The inability of the cell to replicate its DNA or transcribe essential genes leads to cell cycle arrest and the initiation of DNA damage response pathways. echemi.comnih.gov

Induction of Programmed Cell Death Pathways

The extensive DNA damage inflicted by this compound's metabolites ultimately triggers programmed cell death, primarily through apoptosis. nih.govapexbt.com This process is a highly regulated cellular suicide program essential for eliminating damaged or unwanted cells.

Apoptosis Induction in Vitro and In Vivo Experimental Systems

The induction of apoptosis by N-Methyl Cyclophosphamide (B585) and its active forms has been consistently observed in a wide range of preclinical experimental systems. In vitro studies using various cell lines, including rat spontaneously immortalized granulosa cells, human lymphoblastoid cells, and 9L gliosarcoma cells, have shown a dose- and time-dependent increase in apoptosis following exposure. nih.govnih.govnih.govmedchemexpress.com Hallmarks of apoptosis, such as plasma membrane blebbing, DNA fragmentation, and cleavage of poly(ADP-ribose) polymerase (PARP), have been documented in these models. nih.govapexbt.comnih.gov

In vivo studies have corroborated these findings. For instance, administration of cyclophosphamide to mice bearing lymphomas led to significant tumor regression, which was associated with the induction of apoptosis. nih.gov Similarly, studies in rats have demonstrated apoptosis in urothelial cells following cyclophosphamide treatment, highlighting the compound's effect on both tumor and normal tissues. nih.gov Research indicates that the cell death event in therapy with cyclophosphamide is DNA-alkylation-initiated p53-controlled apoptosis. researchgate.netmdpi.com

Role of 3-Hydroxypropanal (B37111) in Apoptosis Amplification in Experimental Models

While phosphoramide mustard is the primary DNA-damaging agent, another metabolite, 3-hydroxypropanal (HPA), plays a crucial role in amplifying the apoptotic signal. researchgate.netecronicon.net In vivo, the enzymatic cleavage of aldophosphamide (B1666838) by phosphodiesterases yields both phosphoramide mustard and HPA. mdpi.comirispublishers.com

Caspase Activation and Downstream Apoptotic Events

The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. The apoptotic signal initiated by this compound converges on the activation of these key enzymes. Preclinical studies have identified the involvement of both initiator and effector caspases in this process.

Research in 9L gliosarcoma cells has shown that cyclophosphamide treatment leads to the activation of caspase-9, an initiator caspase central to the mitochondrial (intrinsic) pathway of apoptosis. nih.govjscimedcentral.com The activation of caspase-9 is believed to be a critical upstream event. nih.gov This is further supported by findings that overexpression of the anti-apoptotic protein Bcl-2, which functions at the mitochondria, blocks caspase-9 activation and subsequent cell death. nih.gov

Once activated, initiator caspases like caspase-9 cleave and activate effector caspases, such as caspase-3 and caspase-7. nih.govnih.gov Studies have demonstrated the activation of caspase-3 in various models, including MDA-MB-231 breast cancer cells and in response to the active metabolite mafosfamide (B565123) in lymphoblastoid cells. nih.govbrieflands.com Activated effector caspases are responsible for the cleavage of numerous cellular proteins, including PARP, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov Some studies also point to the sequential activation of caspase-8, -3, and -6. ecronicon.net

CaspaseRoleFindings in Preclinical Models
Caspase-9 Initiator caspase (Intrinsic/Mitochondrial Pathway)Identified as the regulatory upstream caspase activated in 9L tumor cells treated with cyclophosphamide. nih.gov Its activation is blocked by Bcl-2 overexpression. nih.gov
Caspase-8 Initiator caspase (Extrinsic Pathway)Some studies suggest its sequential activation prior to caspase-3. ecronicon.net
Caspase-3 Effector caspaseActivated in response to cyclophosphamide in various cancer cell lines, including breast cancer and lymphoblastoid cells. nih.govbrieflands.com Cleaves key cellular substrates like PARP. nih.govnih.gov
Caspase-7 Effector caspaseIts substrate, PARP, is cleaved in drug-treated cells, indicating its activation. nih.gov
Caspase-6 Effector caspaseImplicated in the apoptotic cascade following caspase-8 and -3 activation in some models. ecronicon.net
Caspase-1 Inflammatory caspaseActivated by cyclophosphamide in bladder tissue, contributing to inflammation, but distinct from the primary apoptotic pathway in tumor cells. nih.gov

Cell Cycle Perturbations Induced by this compound Metabolites

The cytotoxic effects of this compound are primarily mediated by its metabolites, which induce DNA damage. This damage, in turn, triggers cellular responses that lead to cell cycle arrest, providing the cell with an opportunity to repair the DNA. If the damage is too extensive for repair, the cell is directed towards apoptosis, or programmed cell death. ecronicon.net

As an alkylating agent, this compound and its active metabolites are generally considered cell cycle-nonspecific, meaning they can kill dividing cells at any point in the cell cycle. drugbank.comukzn.ac.za However, some studies indicate that certain metabolites or the cellular responses they trigger can cause cells to accumulate in specific phases of the cell cycle. For instance, bleomycin, another DNA-damaging agent, causes cells to accumulate in the G2 phase. uomustansiriyah.edu.iq Similarly, some topoisomerase inhibitors interfere with the cell cycle at the G2 interphase. ukzn.ac.za

The tumor suppressor protein p53 plays a crucial role in mediating the cell cycle arrest induced by DNA damage. ecronicon.net When DNA is damaged by agents like this compound metabolites, p53 is activated. ecronicon.net This activation can lead to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, preventing the cell from replicating its damaged DNA. nih.govaacrjournals.org Specifically, DNA damage can activate the ATM-CHK2 and ATR-CHK1 signaling pathways, which halt cell cycle progression at the G1 phase. aacrjournals.org The activation of cyclin D and cyclin E is necessary for the transition from the G1 to the S phase, while CDC2 activation promotes the transition from the S to the G2/M phase. nih.gov

In preclinical models, the impact of cyclophosphamide on the cell cycle has been observed. For instance, in a murine model of chemotherapy, activation of the H4 histamine (B1213489) receptor induced a reversible, cAMP/PKA-dependent cell cycle arrest in hematopoietic progenitor cells, protecting them from the toxicity of cell cycle-dependent anticancer drugs. plos.org Furthermore, studies with other compounds on cancer cell lines have shown that modulation of proteins like cyclin B1 and cdc2 can lead to G2/M phase arrest. researchgate.net While direct data on this compound's specific phase of cell cycle arrest is limited, the general mechanism of alkylating agents and the central role of the p53-mediated DNA damage response suggest that it perturbs the normal progression of the cell cycle, leading to arrest at critical checkpoints to prevent the propagation of genetic damage. ecronicon.netnih.gov

Modulation of Cellular Signaling Pathways in Experimental Models

The interaction of this compound's metabolites with cellular components triggers a complex network of signaling pathways, ultimately determining the cell's fate. A central player in this response is the tumor suppressor protein p53. ecronicon.netbioscientifica.com DNA damage inflicted by the alkylating metabolites of this compound activates p53. ecronicon.net Activated p53 can then initiate a cascade of events leading to either cell cycle arrest to allow for DNA repair or, if the damage is irreparable, apoptosis. ecronicon.netbmrat.org

The p53-dependent apoptotic pathway is a key mechanism of action for this compound. ecronicon.net This pathway involves the activation of caspases, a family of proteases that execute programmed cell death. bioscientifica.com Studies in mouse embryos have shown that cyclophosphamide treatment leads to a p53-dependent activation of caspases 3, 8, and 9 in teratologically sensitive organs. bioscientifica.com Furthermore, N-Methylformamide (NMF), a related compound, has been shown to boost p53-dependent apoptosis. mdpi.com NMF causes a loss of enzymatic activity of superoxide (B77818) dismutase 1 (SOD1), leading to an accumulation of superoxide anions, which in turn increases the loss of mitochondrial membrane potential and DNA-damage-mediated p53 apoptosis. mdpi.com

In addition to the p53 pathway, other signaling pathways are also modulated by cyclophosphamide and its metabolites. The NF-κB (nuclear factor-kappa B) signaling pathway, which is involved in inflammation and cell survival, is also affected. ecronicon.netmdpi.com In some contexts, metabolites of cyclophosphamide can inhibit NF-κB activation, thereby promoting apoptosis. ecronicon.netmdpi.com Specifically, 3-hydroxypropanal (HPA), a metabolite of cyclophosphamide, has been shown to support apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL and by inhibiting NF-κB activation. ecronicon.net

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also implicated in the cellular response to cyclophosphamide. HPA has been found to promote apoptosis by enhancing MAPK activities through the increased phosphorylation of JNK and p38. ecronicon.net

Furthermore, cyclophosphamide treatment has been shown to induce oxidative stress, which can deplete glutathione (B108866) (GSH) and sensitize cells to pro-apoptotic stimuli. bmrat.org The generation of reactive oxygen species (ROS) can be mediated through multiple pathways, including the PI3K/Akt/mTOR pathway. nih.gov

In the context of drug resistance, studies have identified the involvement of pathways such as RAS, c-Jun N-terminal kinases, and signal transducer and activator of transcription (STAT) in the cellular response to cyclophosphamide. spandidos-publications.com For example, selective knockdown of STAT5A has been shown to recover cyclophosphamide sensitivity in chronic myelogenous leukemia cells. spandidos-publications.com

Pharmacological Activity and Efficacy in Experimental Systems

In Vitro Cytotoxicity Profiling against Cancer Cell Lines

The direct effect of N-Methyl Cyclophosphamide (B585) derivatives on cancer cells has been established through in vitro cytotoxicity studies. These assays are crucial for determining the concentration-dependent efficacy of a compound and its spectrum of activity across different cancer types.

Specific IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are fundamental for assessing cytotoxic potency. For certain derivatives of N-Methyl Cyclophosphamide, cytotoxic effects have been observed at micromolar concentrations. Research on N-methyl-4-thio-substituted cyclophosphamide derivatives demonstrated an ability to inhibit the growth of tumor cells at concentrations as low as 10⁻⁶ M. nih.gov

For the parent compound, cyclophosphamide, a wider range of IC50 data is available for context. For instance, its IC50 against the human HL-60 leukemia cell line was determined to be 8.79 μM, and against mouse embryo BALB/c 3T3 cells, it was 37.6 μM. apexbt.comselleckchem.com Another study found the IC50 value for cyclophosphamide on the Raw 264.7 monocyte-macrophage cell line to be 145.44 µg/ml. nih.gov

The effectiveness of this compound derivatives has been tested against panels of various tumor cells to understand the breadth of their activity. Notably, a specific N-methyl-4-thio-substituted cyclophosphamide derivative was assessed in the National Cancer Institute (NCI) anticancer drug screen. nih.gov This screening revealed that the compound exhibited statistically significant activity against a panel of small cell lung cancer cells. nih.gov This indicates a selective efficacy for this particular type of cancer in a laboratory setting.

Half-maximal Inhibitory Concentration (IC50) Determination

Antitumor Activity in Preclinical Animal Models

Following in vitro validation, the antitumor effects of this compound derivatives have been examined in living organisms, primarily in mouse models bearing various forms of cancer.

The L1210 leukemia model is a standard for assessing the in vivo efficacy of potential anticancer agents. Studies have shown that N-methylated cyclophosphamide compounds are active in these models. One N-methyl-4-thio-substituted cyclophosphamide derivative was found to be more active against L1210 leukemia cells in mice compared to a similar analog. nih.gov Furthermore, research into cyclophosphamide-resistant L1210 cell lines demonstrated that these resistant cells retained sensitivity to 4-methylcyclophosphamide (B1200607) in vivo. scispace.com This suggests that intracellular mechanisms of resistance to the parent compound may be overcome by its N-methylated form. scispace.com

The activity of this compound derivatives extends to solid tumors. As indicated by the NCI drug screen, a dithioester derivative of N-methyl-4-hydroxycyclophosphamide displayed significant antitumor activity against small cell lung cancer models. nih.gov This was a notable finding, as the parent compound, cyclophosphamide, was inactive in this same screen, highlighting a marked change in the spectrum of activity due to the N-methyl substitution and other modifications. nih.gov

The primary measure of efficacy in preclinical animal models is the compound's ability to inhibit tumor growth or cause tumor regression. While specific regression percentages for this compound are not detailed in the provided sources, its established antitumor activity in both leukemia and solid tumor models inherently demonstrates an influence on tumor growth inhibition. nih.govscispace.com For the broader class of cyclophosphamides, studies have documented significant tumor volume reduction and even complete tumor regression in various xenograft models, such as lymphoma and colorectal carcinoma. nih.gov For example, treatment with cyclophosphamide has been shown to inhibit tumor growth in nude mouse xenograft models, leading to smaller tumor volumes and weights. researchgate.net Combination therapies involving cyclophosphamide have also resulted in complete tumor regression in a significant percentage of treated animals. nih.gov

Activity against Solid Tumor Xenograft Models (e.g., Small Cell Lung Cancer)

Immunomodulatory Effects in Experimental Systems

This compound, a derivative of the alkylating agent cyclophosphamide, has demonstrated significant immunomodulatory properties in various experimental settings. These effects are primarily characterized by its influence on regulatory T cells and the subsequent activation of antitumor immune responses.

Impact on Regulatory T Cell Function and Population

This compound has been shown to selectively target and deplete regulatory T cells (Tregs), a subset of T cells that suppress the immune system and can hinder effective antitumor responses. nih.govnih.govresearchgate.net This depletion is a key mechanism behind its immunomodulatory activity.

In experimental models, treatment with low doses of cyclophosphamide, from which this compound is derived, leads to a reduction in both the number and the suppressive function of Tregs. nih.govsoton.ac.uk Studies in mice have shown that cyclophosphamide can interfere with the homeostatic proliferation of Tregs, increase their susceptibility to apoptosis, and decrease their expression of suppressive markers like FoxP3. nih.gov For instance, in a murine mesothelioma model, low-dose cyclophosphamide prevented the induction of Tregs. nih.gov Similarly, in neuroblastoma models, it specifically depleted intratumoral Tregs through apoptosis. soton.ac.uknih.gov This effect is attributed to the reduced DNA repair capacity of Tregs compared to cytotoxic T cells, making them more susceptible to the DNA-damaging effects of the drug. ecronicon.net

Research has also indicated that the impact on Tregs can be dose-dependent. Low-dose regimens are effective at reducing Treg populations, while higher doses may affect all lymphocyte subpopulations without specificity. plos.org In mesothelioma patients treated with metronomic cyclophosphamide, a reduction in both activated and naïve Tregs was observed. nih.gov

The table below summarizes findings from various experimental systems on the effect of cyclophosphamide on regulatory T cells.

Experimental SystemKey Findings on Regulatory T Cells (Tregs)Reference(s)
Murine Mesothelioma Model Low-dose cyclophosphamide prevented the induction of Tregs. nih.gov
Murine Neuroblastoma Model Low-dose cyclophosphamide resulted in a specific depletion of intratumoral Tregs via apoptosis. soton.ac.uknih.gov
Murine Breast Cancer Model Metronomic cyclophosphamide transiently decreased Treg numbers but stably increased tumor-reactive T cell responses. nih.gov
Human Peripheral Blood Mononuclear Cells (in vitro) The active form of cyclophosphamide, mafosfamide (B565123), showed higher sensitivity in Tregs compared to other T cell subsets, leading to impaired suppressor activity. plos.org
Malignant Pleural Mesothelioma Patients Metronomic cyclophosphamide treatment effectively decreased both activated and naïve circulating Tregs. nih.gov

Activation of Antitumor Immune Responses

By reducing the population and function of immunosuppressive Tregs, this compound facilitates the activation and enhancement of antitumor immune responses. nih.govmdpi.com This is achieved through several interconnected mechanisms.

The depletion of Tregs alleviates their suppressive influence on effector immune cells, such as cytotoxic T lymphocytes (CTLs) and T helper cells. soton.ac.uknih.gov This allows for a more robust and effective antitumor immune attack. For example, studies have shown that following cyclophosphamide treatment, there is an increase in the activity of CD8+ T cells and natural killer (NK) cells. mdpi.com In some instances, a shift from a Th2 to a Th1 cytokine profile is observed, which is more conducive to cell-mediated immunity. researchgate.net

Furthermore, this compound can promote immunogenic cell death (ICD) in tumor cells. mdpi.comnih.gov This process involves the release of damage-associated molecular patterns (DAMPs), such as HMGB1 and calreticulin, which act as "eat-me" signals for dendritic cells (DCs). mdpi.comnih.gov The uptake of tumor antigens by activated DCs leads to enhanced antigen presentation to T cells, thereby priming a potent antitumor T cell response. mdpi.comnih.gov Low-dose cyclophosphamide has been shown to increase the release of type I interferons (IFNs), which further enhances DC activation and their ability to prime CD4+ and CD8+ T cell responses. mdpi.com

The table below outlines the key mechanisms by which this compound activates antitumor immunity in experimental systems.

Mechanism of ActionDescriptionConsequence for Antitumor ImmunityReference(s)
Treg Depletion Selective reduction in the number and function of regulatory T cells.Alleviates immunosuppression, allowing for enhanced effector T cell function. nih.govsoton.ac.uk
Immunogenic Cell Death (ICD) Induction of a form of tumor cell death that stimulates an immune response.Release of tumor antigens and DAMPs, leading to dendritic cell activation. mdpi.comnih.gov
Dendritic Cell (DC) Activation Enhanced maturation and antigen presentation capabilities of dendritic cells.Superior priming of CD4+ and CD8+ T cell responses against tumor antigens. mdpi.comnih.gov
Type I Interferon Release Stimulation of type I IFN production.Enhances dendritic cell activation and promotes a Th1-biased immune response. mdpi.com
Enhanced Effector T Cell Function Increased activity of cytotoxic T lymphocytes (CTLs) and helper T cells.Direct killing of tumor cells and coordination of the antitumor immune response. soton.ac.uknih.gov

Comparative Pharmacological and Metabolic Investigations

Comparison of N-Methyl Cyclophosphamide (B585) Derivatives with Unsubstituted Cyclophosphamide

The introduction of a methyl group to the cyclophosphamide structure brings about notable changes in its pharmacological and metabolic profile when compared to the parent compound. These alterations are evident in the efficiency of its bioactivation, its resulting cytotoxicity and antitumor efficacy, and the profile of metabolites it produces.

Differences in Bioactivation Efficiency

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P-450 (CYP) enzymes to exert its cytotoxic effects. mdpi.com This process begins with the hydroxylation of the carbon atom at the 4-position of the oxazaphosphorine ring, forming 4-hydroxycyclophosphamide (B600793). mdpi.com This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide (B1666838). mdpi.com Aldophosphamide then undergoes a chemical decomposition known as β-elimination to yield the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein. mdpi.com

N-methyl cyclophosphamide derivatives also undergo a similar bioactivation pathway. For instance, certain N-methyl-4-thio-substituted cyclophosphamide derivatives are designed to be chemically stable until they are oxidatively N-demethylated by hepatic microsomal P-450 enzymes, which then releases the active alkylating agent. nih.gov However, the efficiency of this bioactivation can differ. For example, the metabolism of one N-methyl-4-thio-substituted derivative was enhanced in the presence of phenobarbital-induced microsomes, while another was unaffected. nih.gov This suggests that the nature of the substitution on the this compound molecule can influence its interaction with and metabolism by CYP enzymes.

Comparative Cytotoxicity and Antitumor Efficacy

The cytotoxicity of cyclophosphamide analogues is a critical determinant of their potential as anticancer agents. Studies comparing N-substituted 4-hydroxycyclophosphamide analogues have revealed differences in their cytotoxic profiles. For instance, in a comparison against L1210 leukemia cells in vitro, the order of cytotoxicity was found to be 4-hydroxytrofosfamide > 4-hydroxyifosfamide (B1221068) > 4-hydroxycyclophosphamide > 3-methyl-4-hydroxycyclophosphamide. nih.gov

Furthermore, N-methyl-4-thio-substituted cyclophosphamide derivatives have demonstrated significant antitumor activity. One such derivative was more active than another against L1210 leukemia cells in mice and showed notable activity against small cell lung cancer in the National Cancer Institute's anticancer drug screen, a panel in which unsubstituted cyclophosphamide was inactive. nih.gov This highlights the potential for N-methyl substitution to alter the spectrum of antitumor activity. Similarly, 4-methylcyclophosphamide (B1200607) has been shown to selectively damage B cells, exhibiting a high degree of toxicity to these cells compared to T cells. nih.gov

CompoundCell LineActivity/ObservationCitation
4-hydroxytrofosfamideL1210Most cytotoxic in the series nih.gov
4-hydroxyifosfamideL1210Less cytotoxic than 4-hydroxytrofosfamide nih.gov
4-hydroxycyclophosphamideL1210Less cytotoxic than 4-hydroxyifosfamide nih.gov
3-methyl-4-hydroxycyclophosphamideL1210Least cytotoxic in the series nih.gov
N-methyl-4-thio-substituted cyclophosphamide (Compound 6)L1210 (in mice)More active than Compound 5 nih.gov
N-methyl-4-thio-substituted cyclophosphamide (Compound 6)Small Cell Lung Cancer PanelStatistically significant activity nih.gov
CyclophosphamideSmall Cell Lung Cancer PanelInactive nih.gov
4-methylcyclophosphamideAvian B lymphocytesSelectively damaged B cells nih.gov

Differential Metabolite Profiles

The metabolic pathways of cyclophosphamide and its N-methyl derivatives can also vary, leading to different metabolite profiles. Unsubstituted cyclophosphamide is metabolized to 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. This can then be detoxified to carboxycyclophosphamide or break down into phosphoramide mustard and acrolein. fupress.net Another pathway for cyclophosphamide is N-dechloroethylation. mdpi.com

In contrast, this compound derivatives are designed to undergo oxidative N-demethylation to release the active alkylating agent. nih.gov The reaction kinetics of 3-methyl-4-hydroxycyclophosphamide are qualitatively similar to the parent compound in that it undergoes ring opening to an aldophosphamide intermediate, which can then generate the phosphoramide mustard product. nih.gov However, differences in the rate and extent of these reactions can lead to varying concentrations of active and inactive metabolites. A comparative metabolomics study of cyclophosphamide and its isomer ifosfamide (B1674421) (which has a chloroethyl group on the ring nitrogen) showed that ifosfamide preferentially undergoes N-dechloroethylation, while cyclophosphamide favors ring-opening to produce acrolein. nih.gov This highlights how substitution on the nitrogen atom can significantly influence the metabolic fate of the molecule.

Structure-Activity Relationships of this compound Analogs

Influence of N-Methyl Substitution on Pharmacological Activity

The substitution of a methyl group on the nitrogen atom of the oxazaphosphorine ring directly impacts the compound's activation and cytotoxic properties. The activation of 3-methyl-4-hydroxycyclophosphamide, for example, shows general acid catalysis for ring opening, similar to unsubstituted 4-hydroxycyclophosphamide. nih.gov This is in contrast to N-(chloroethyl)-substituted analogues which undergo specific base-catalyzed ring opening. nih.gov This mechanistic difference affects the rate at which the active phosphoramide mustard is generated.

Furthermore, the cytotoxicity of N-methylated analogs can be modulated. As mentioned earlier, 3-methyl-4-hydroxycyclophosphamide was found to be less cytotoxic against L1210 cells in vitro compared to unsubstituted 4-hydroxycyclophosphamide. nih.gov This suggests that the N-methyl group can influence the intrinsic activity of the molecule or its interaction with cellular targets.

Impact of Additional Substitutions (e.g., at the 4-position)

Modifications at other positions of the this compound scaffold, particularly at the 4-position, have been shown to significantly alter the compound's pharmacological profile. The introduction of a dithioester at the 4-position of N-methyl-4-hydroxycyclophosphamide resulted in a new class of prodrugs with a different spectrum of activity. nih.gov One such compound demonstrated potent activity against small cell lung cancer, a cancer type against which cyclophosphamide itself is inactive. nih.gov

: Interactions with Metabolic Enzymes and Other Modulators in Preclinical Contexts

The metabolic activation and detoxification of this compound, a derivative of the widely used anticancer agent cyclophosphamide, are critically influenced by the activity of various enzyme systems. In preclinical studies, the modulation of these enzymes through inducers or inhibitors has been shown to significantly alter the compound's metabolic profile and, consequently, its therapeutic activity.

Effects of Enzyme Inducers or Inhibitors

This compound, like its parent compound, is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects. researchgate.netmdpi.com The primary activation step for cyclophosphamide involves 4-hydroxylation, a reaction catalyzed by several CYP isoforms, including CYP2B6, CYP3A4, and CYP2C9. drugbank.compharmgkb.org The resulting metabolite, 4-hydroxycyclophosphamide, exists in equilibrium with its tautomer, aldophosphamide, which then breaks down to form the ultimate alkylating agent, phosphoramide mustard, and the toxic byproduct, acrolein. pharmgkb.org

Preclinical investigations into derivatives such as N-methyl-4-thio-substituted cyclophosphamides have demonstrated their dependence on oxidative N-demethylation by microsomal P450 enzymes to release the active agent. nih.gov The rate of this metabolic activation can be significantly influenced by enzyme modulators.

Enzyme Inducers:

Enzyme inducers are substances that increase the expression and activity of metabolic enzymes. Phenobarbital (B1680315), a classic inducer of CYP enzymes, particularly the CYP2B family, has been studied in the context of cyclophosphamide metabolism. mdpi.com In preclinical models, pretreatment with phenobarbital has been shown to alter the pharmacokinetics of cyclophosphamide and its metabolites. researchgate.netcapes.gov.br Specifically, phenobarbital induction can enhance the metabolism of certain this compound derivatives. nih.gov For instance, the metabolism of N(3)-methyl-4-(propylthio)cyclophosphamide was enhanced in the presence of phenobarbital-induced microsomes. nih.gov However, this effect is not universal across all derivatives; the metabolism of N(3)-methyl-4-(diethyldithiocarbamoyl)cyclophosphamide was reportedly unaffected by phenobarbital induction under similar conditions. nih.gov This suggests that structural modifications to the cyclophosphamide ring can alter its interaction with induced enzyme systems. The interaction can be complex; some studies on the parent compound, cyclophosphamide, found that phenobarbital pretreatment could lead to a reduction in the concentration of the active phosphoramide mustard, potentially decreasing the therapeutic effect. capes.gov.brnih.gov

Enzyme Inhibitors:

Conversely, enzyme inhibitors decrease the metabolic activity of CYPs. Inhibition of the activating CYP enzymes can lead to reduced formation of the active metabolites of cyclophosphamide, potentially diminishing its efficacy. drugbank.com While specific studies on inhibitors for this compound are less common, the principles derived from cyclophosphamide research are relevant. A variety of compounds are known to inhibit CYPs involved in cyclophosphamide activation, such as CYP3A4. drugbank.comresearchgate.net For example, drugs like azithromycin (B1666446) and certain azole antifungals can decrease the metabolism of cyclophosphamide. drugbank.com Such interactions would be expected to similarly reduce the activation of this compound, highlighting the importance of considering co-administered drugs during preclinical evaluation.

ModulatorTypeTarget Enzyme (Family)Observed Effect on this compound Derivative Metabolism (Preclinical)Reference
PhenobarbitalInducerCytochrome P450 (CYP2B)Enhanced metabolism of N(3)-methyl-4-(propylthio)cyclophosphamide. nih.gov
PhenobarbitalInducerCytochrome P450 (CYP2B)Metabolism of N(3)-methyl-4-(diethyldithiocarbamoyl)cyclophosphamide was unaffected. nih.gov
General CYP Inhibitors (e.g., Amodiaquine, Azithromycin)InhibitorCytochrome P450 (e.g., CYP3A4, CYP2C-family)Expected to decrease metabolic activation, based on data from the parent compound, cyclophosphamide. drugbank.com

Prodrug Activation in Specific Tissue Microenvironments

The conventional activation of cyclophosphamide and its derivatives occurs predominantly in the liver. researchgate.netdrugbank.com However, the unique characteristics of certain tissue microenvironments, particularly that of solid tumors, can be exploited for localized prodrug activation. mdpi.comulisboa.pt This strategy aims to increase the concentration of the active cytotoxic agent at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. mdpi.com

The tumor microenvironment (TME) is often characterized by hypoxia (low oxygen), acidosis (low pH), and differential expression of enzymes compared to normal tissues. ulisboa.ptnih.govcloudfront.net These features can be leveraged to design prodrugs that are selectively activated within the tumor.

Enzyme Expression in Tumors:

While CYPs are most abundant in the liver, some isoforms are also expressed in extrahepatic tissues, including tumors. nih.govuv.es The expression of enzymes like CYP1B1, CYP2B6, and CYP3A4/5 has been detected in various cancer cells. nih.govuv.es This intratumoral enzyme expression presents an opportunity for localized activation of prodrugs like this compound. Gene-directed enzyme prodrug therapy (GDEPT) is a preclinical strategy that involves introducing a gene for a specific activating enzyme (like a P450 isoform) directly into tumor cells. nih.govnih.gov This approach has been shown to sensitize tumor cells to cyclophosphamide, leading to increased tumor cell death and regression in animal models. nih.gov The diffusible nature of the activated metabolite, 4-hydroxycyclophosphamide, allows for a "bystander effect," where the active drug can kill adjacent, non-transfected tumor cells. nih.govnih.gov

Hypoxia-Activated Prodrugs:

The hypoxic state of many solid tumors provides another mechanism for targeted activation. mdpi.com Prodrugs can be designed to be stable in normoxic (normal oxygen) tissues but undergo reduction and activation under hypoxic conditions. mdpi.com For example, evofosfamide (B1684547) is a prodrug of a bromo-isophosphoramide mustard that is activated in hypoxic regions. mdpi.com While this compound itself is not primarily hypoxia-activated, derivatives could potentially be designed to incorporate hypoxia-sensitive moieties, enabling targeted drug release within the TME.

pH-Sensitive Prodrugs:

The acidic microenvironment of tumors, resulting from increased glycolysis (the Warburg effect), can also be used as a trigger for prodrug activation. ulisboa.pt Prodrugs can be synthesized with acid-labile linkers that are cleaved at the lower pH found in tumors, releasing the active drug. ulisboa.pt This strategy enhances the selective accumulation and activation of the therapeutic agent within the cancerous tissue. mdpi.com

Microenvironment FactorMechanismRelevance to this compound ActivationReference
Differential Enzyme ExpressionOverexpression of certain enzymes (e.g., CYPs, phosphamidases) in tumor cells compared to normal tissue.Allows for localized activation of the prodrug at the tumor site, increasing therapeutic index. GDEPT strategies can enhance this effect by introducing activating enzymes. nih.govnih.govmdpi.com
HypoxiaLow oxygen levels in the tumor core trigger the reduction of specific chemical groups on a prodrug, leading to its activation.Derivatives of this compound could be designed with hypoxia-sensitive linkers for targeted release. mdpi.com
Acidic pHLower extracellular pH in tumors can be used to cleave acid-sensitive linkers on a prodrug, releasing the active compound.Provides a potential mechanism for designing tumor-targeted this compound derivatives. ulisboa.pt
ImmunomodulationLow-dose metronomic administration of cyclophosphamide can modulate the TME by depleting regulatory T cells and targeting tumor vasculature.This indirect mechanism can make the tumor more susceptible to therapy, though it is not a direct activation of the prodrug itself. nih.gov

Advanced Research Directions and Emerging Concepts

Development of N-Methyl Cyclophosphamide (B585) Derivatives with Enhanced Targeted Activation

A primary goal in the development of N-Methyl Cyclophosphamide derivatives is to achieve more precise activation within tumor tissues, thereby minimizing systemic toxicity. Research has focused on creating prodrugs that remain stable until they are metabolically activated. nih.gov One approach involves the synthesis of chemically stable N-methyl-4-thio-substituted cyclophosphamide derivatives. nih.gov These compounds are designed to undergo oxidative N-demethylation, a process mediated by hepatic microsomal P-450 enzymes, to release the active alkylating agent, 4-hydroxycyclophosphamide (B600793). nih.gov

The activation of cyclophosphamide and its derivatives is a complex process involving several cytochrome P450 (CYP) enzymes. nih.gov In humans, CYP2B6 is the dominant enzyme for the crucial 4-hydroxylation step, but CYP2A6, -2C9, -2C18, -2C19, -3A4, and -3A5 also contribute. nih.gov This understanding of enzymatic activation allows for the design of derivatives that could be selectively activated in tumor cells that overexpress certain CYP enzymes. nih.gov For instance, researchers have developed mutants of CYP1A1 that more efficiently activate related prodrugs, a concept that could be applied to this compound derivatives in gene-directed enzyme prodrug therapy. nih.gov The ultimate goal is to create derivatives that are preferentially activated within the tumor microenvironment, maximizing their cytotoxic effect on cancer cells while sparing healthy tissues. nih.gov

Exploration of this compound Analogs for Specific Cancer Subtypes in Experimental Models

Building on the core structure of this compound, researchers are synthesizing and testing various analogs to identify compounds with enhanced activity against specific types of cancer. These investigations often involve preclinical screening in various cancer models.

For example, two prototype N-methyl-4-thio-substituted cyclophosphamide derivatives, designated as compound 5 and compound 6, were developed as prodrugs of 4-hydroxycyclophosphamide. nih.gov In experimental models, compound 6 demonstrated significant activity against the small cell lung cancer panel in the National Cancer Institute's anticancer drug screen. nih.gov It was also more active than compound 5 against L1210 leukemia cells in mice. nih.gov This suggests that the addition of a dithioester at the 4-position of N-methyl-4-hydroxycyclophosphamide, as seen in compound 6, markedly alters its spectrum of activity. nih.gov

Another area of exploration involves the synthesis of "phenylketophosphamide" and related compounds. nih.gov These analogs of the cyclophosphamide metabolite aldophosphamide (B1666838) were designed to study the effects of different substituents on their chemical dynamics. nih.gov Analogs like phenylketophosphamide (B10096) and phenylketoifosfamide showed good anticancer activity in various test systems, including against L1210 leukemia. nih.gov Further research led to the development of compounds like SUM-IAP, an I-aldophosphamide perhydrothiazolidine, which showed a massive increase in anti-tumor activity in P388 tumor-bearing mice compared to its parent compound. ecronicon.net

Table 1: Experimental this compound Analogs and Their Targeted Cancer Models

Analog Chemical Modification/Class Experimental Cancer Model Key Finding Reference(s)
Compound 6 N-methyl-4-(dithioester)-substituted derivative Small Cell Lung Cancer (NCI screen), L1210 Leukemia (mice) Showed significant activity against small cell lung cancer and was more active than a related analog against leukemia. nih.gov
Phenylketophosphamide Phenyl ketone phosphorodiamidate L1210 Leukemia and other test systems Exhibited good anticancer activity in preclinical models. nih.gov
Phenylketoifosfamide Phenyl ketone phosphorodiamidate L1210 Leukemia and other test systems Exhibited good anticancer activity in preclinical models. nih.gov
SUM-IAP I-aldophosphamide perhydrothiazolidine with a methylsulfonyl group P388 Leukemia (mice) Showed a 104 to 105-fold increase in antitumor activity compared to the parent compound. ecronicon.net

Integration into Combination Strategies in Preclinical Oncology

One notable preclinical study investigated a combination of low-dose metronomic cyclophosphamide with UFT (a combination of tegafur (B1684496) and uracil) for advanced metastatic breast cancer in mice. aacrjournals.org This combination therapy resulted in the near-complete resolution of advanced metastatic disease and significantly prolonged the survival of the mice. aacrjournals.org Another study in a mouse mammary cancer model showed that combining cyclophosphamide with vitamin D analogs, such as PRI-1906 and PRI-1907, led to an increased cytostatic antitumor effect. researchgate.net

The immunomodulatory properties of cyclophosphamide make it an excellent candidate for combination with immunotherapy. nih.gov At lower doses, cyclophosphamide can selectively deplete regulatory T cells (Tregs), which suppress the immune response, thereby allowing other immune cells to act more effectively against the tumor. nih.govapexbt.com Preclinical research has explored combining cyclophosphamide with agents that inhibit inducible nitric oxide synthase (iNOS), which can effectively inhibit both myeloid-derived suppressor cells (MDSCs) and Tregs, leading to inhibited tumor progression. researchgate.net Furthermore, a novel approach involves combining cyclophosphamide with a hydrogel-based cancer vaccine. researchgate.net In a mouse colon carcinoma model (CT26), intratumoral injection of a hydrogel containing cyclophosphamide, followed by a hydrogel vaccine, enhanced the cytotoxic T-cell response, prevented tumor growth, and improved survival rates. researchgate.net

Table 2: Preclinical Combination Strategies Involving this compound or its Parent Compound

Combination Agent Cancer Model Mechanism/Rationale Outcome Reference(s)
UFT (Tegafur/Uracil) Metastatic Breast Cancer (mice) Metronomic chemotherapy approach. Near-complete resolution of metastatic disease and greatly prolonged survival. aacrjournals.org
Vitamin D Analogs (PRI-1906, PRI-1907) Mammary Cancer (mice) Potential for synergistic antiproliferative effects. Increased cytostatic antitumor effect compared to single agents. researchgate.net
iNOS Inhibitors General (conceptual/preclinical) Inhibition of immunosuppressive cells (MDSCs and Tregs). Potential to restore immune function and inhibit tumor progression. researchgate.net
Hydrogel Cancer Vaccine Colon Carcinoma (CT26, mice) Cyclophosphamide induces immunogenic cell death, priming the immune system for the vaccine. Enhanced cytotoxic T-cell response, prevented tumor growth, and improved survival. researchgate.net

Novel Approaches to this compound Prodrug Design and Delivery in Experimental Models

The concept of a prodrug—an inactive compound that is converted into an active drug in the body—is central to cyclophosphamide's mechanism. nih.govijpsjournal.com Modern research is refining this concept with novel design and delivery strategies to improve site-specificity and reduce off-target effects. ijpsjournal.comclinmedjournals.org

A key innovation is the development of N-methyl-4-(alkylthio)cyclophosphamide derivatives that are chemically stable but can be activated by P-450 enzymes through oxidative N-demethylation. nih.gov This design creates a new type of cyclophosphamide-based prodrug where modifications at the 4-position can significantly alter the drug's activity spectrum, as demonstrated by the activity of certain derivatives against small cell lung cancer. nih.gov The prodrug approach aims to enhance the therapeutic window by ensuring the cytotoxic agent is released preferentially at the tumor site. clinmedjournals.org

The design of these advanced prodrugs leverages the differential expression of enzymes in tumor tissues. nih.gov For example, a prodrug can be engineered to be activated by an enzyme that is overexpressed in cancer cells, leading to selective drug release. ijpsjournal.com While cyclophosphamide's activation was initially thought to rely on high phosphamidase activity in tumors—a premise later found to be incorrect—the principle of enzyme-activated prodrugs remains a powerful strategy. fupress.net The ultimate aim is to create "smart" delivery systems that can transport the this compound prodrug to the tumor and trigger its activation only upon reaching the target, thereby enhancing efficacy and patient outcomes. ijpsjournal.com

Q & A

What are the established synthetic routes for N-Methyl Cyclophosphamide, and how do reaction conditions influence yield and purity?

Basic Research Question
this compound is synthesized via alkylation of cyclophosphamide intermediates. Key steps include the substitution of the hydroxyl group with a methyl group under controlled pH and temperature. Reaction conditions (e.g., solvent polarity, catalyst type, and reaction time) critically impact yield and byproduct formation. For example, using anhydrous dimethylformamide (DMF) as a solvent reduces hydrolysis of reactive intermediates .
Methodological Guidance :

  • Optimize pH (6.5–7.5) to balance reactivity and stability of the nitrogen mustard group.
  • Monitor reaction progress via HPLC with UV detection (λ = 200–220 nm) to track intermediate formation .

Which analytical techniques are most reliable for quantifying this compound and its metabolites in biological matrices?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to high sensitivity (detection limits <1 ng/mL) and specificity. Reverse-phase HPLC coupled with fluorescence detection is suitable for in vitro studies but lacks the resolution needed for complex biological samples .
Methodological Guidance :

  • For plasma samples: Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 columns).
  • Validate assays against ISO guidelines, including spike-recovery tests (85–115% acceptable range) .

How can researchers address contradictory data on this compound’s mechanism of action in resistant tumor models?

Advanced Research Question
Resistance mechanisms (e.g., upregulated aldehyde dehydrogenase or DNA repair pathways) may vary across cell lines. Contradictions often arise from differences in experimental models (e.g., murine vs. human xenografts) or dosing schedules.
Methodological Guidance :

  • Conduct transcriptomic profiling (RNA-seq) to identify resistance-associated genes in treated vs. untreated resistant cells.
  • Use isogenic cell lines (e.g., CRISPR-edited ALDH1A1 knockouts) to isolate specific pathways .

What strategies improve the pharmacokinetic profile of this compound while minimizing off-target toxicity?

Advanced Research Question
Structural modifications, such as prodrug formulations or conjugation with targeting moieties (e.g., folate receptors), enhance tumor specificity. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can reduce hepatic activation and systemic toxicity .
Methodological Guidance :

  • Evaluate liposomal encapsulation to prolong half-life: Monitor drug release kinetics using dialysis membranes (PBS, pH 7.4, 37°C).
  • Test combination therapies (e.g., with immune checkpoint inhibitors) in syngeneic mouse models to assess synergy .

How should researchers reconcile discrepancies in toxicity data between in vitro and in vivo studies?

Advanced Research Question
In vitro models often underestimate toxicity due to lack of metabolic activation (e.g., hepatic CYP3A4 conversion). Conversely, in vivo models may overemphasize organ-specific toxicity due to interspecies metabolic differences.
Methodological Guidance :

  • Use microphysiological systems (e.g., liver-on-a-chip) to simulate human metabolism in vitro.
  • Apply allometric scaling (body surface area or mg/kg adjustments) when extrapolating murine data to human equivalents .

What experimental designs are recommended for studying this compound’s immunomodulatory effects in autoimmune models?

Advanced Research Question
Dose-ranging studies in autoimmune-prone mice (e.g., MRL/lpr lupus models) are critical. Low-dose regimens (10–50 mg/kg/week) preferentially deplete autoreactive B cells, while high doses (>100 mg/kg) may induce immunosuppression .
Methodological Guidance :

  • Combine flow cytometry (CD19+/CD20+ cell counts) with cytokine profiling (IL-6, TNF-α) to assess immune modulation.
  • Validate findings in randomized double-blind trials (e.g., RECITAL trial design) for translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Cyclophosphamide
Reactant of Route 2
Reactant of Route 2
N-Methyl Cyclophosphamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.